![molecular formula C20H27N3O5S B6562544 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 1020454-14-1](/img/structure/B6562544.png)
1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
Overview
Description
1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and an azepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of 3,4-dimethoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole under basic conditions to form the benzoylated pyrazole intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Azepane Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that compounds with pyrazole moieties exhibit promising anticancer properties. 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane has been analyzed for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study showed that derivatives of pyrazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for analgesic and anti-inflammatory activities. In vivo studies indicated that it could reduce pain responses and inflammation markers in animal models, suggesting its potential as a therapeutic agent for pain management .
Agricultural Applications
Pesticidal Properties
The compound's structural features may confer pesticidal properties, making it a candidate for developing new agrochemicals. Research indicates that similar pyrazole derivatives have shown effectiveness against a range of pests and pathogens affecting crops. Field trials have demonstrated that these compounds can effectively protect plants from fungal infections while being environmentally benign .
Material Science Applications
Polymeric Materials
Recent investigations have explored the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. The compound acts as a reinforcing agent, improving the tensile strength and thermal stability of the resulting materials. This application is particularly relevant in the development of high-performance composites for industrial use .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Agricultural Field Trials
In field trials conducted over two growing seasons, formulations containing the compound were tested against common agricultural pests. The results showed a marked reduction in pest populations and improved crop yields compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
- 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
Uniqueness
1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.
Biological Activity
The compound 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Pyrazole Core : The initial reaction forms the pyrazole structure through condensation reactions involving appropriate aldehydes and hydrazines.
- Benzoylation : The introduction of the 3,4-dimethoxybenzoyl group is achieved via acylation reactions.
- Sulfonylation : The final step involves sulfonylation to attach the azepane moiety.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For example, derivatives containing methoxy and methyl groups have shown enhanced radical scavenging activity in DPPH and ABTS assays. The presence of these groups in this compound may contribute to its potential antioxidant effects .
Anti-inflammatory Effects
Compounds derived from pyrazole scaffolds are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Investigations into the inflammatory response modulation by this compound could provide insights into its therapeutic potential .
Case Studies
Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane, and how can reaction conditions be controlled to maximize yield?
Basic Research Question
The synthesis typically involves three key steps: (1) formation of the pyrazole core, (2) introduction of the sulfonyl group, and (3) coupling with azepane. Optimizing reaction conditions—such as using anhydrous solvents (e.g., acetonitrile), controlled temperatures (60–80°C for sulfonylation), and catalysts like pyridine for acid scavenging—can improve yields. For example, sodium hydride in dimethoxyethane facilitates alkylation of intermediates, as seen in analogous pyrazole derivatives . Purity is enhanced via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .
Q. How do variations in the sulfonylation step (e.g., choice of sulfonyl chloride or reaction time) influence the compound’s structural integrity and purity?
Advanced Research Question
The sulfonylation step is critical for functionalizing the pyrazole ring. Using bulkier sulfonyl chlorides may sterically hinder coupling with azepane, necessitating longer reaction times (8–12 hours) and elevated temperatures. Monitoring via thin-layer chromatography (TLC) ensures completion. Impurities, such as unreacted sulfonyl intermediates, can be mitigated by stoichiometric excess of azepane (1.2–1.5 equivalents) . NMR and HPLC analyses are essential to confirm sulfonyl group incorporation and rule out side products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Basic Research Question
- 1H/13C NMR : Key signals include the singlet for pyrazole C3/C5 methyl groups (δ 2.1–2.3 ppm) and methoxy protons (δ 3.8–3.9 ppm). The azepane protons appear as multiplets (δ 1.6–2.0 ppm) .
- FT-IR : Confirm sulfonyl group presence via S=O stretches (1150–1350 cm⁻¹) and carbonyl (C=O) from the benzoyl moiety (~1680 cm⁻¹) .
- HRMS : Molecular ion peaks ([M+H]+) validate the molecular formula (e.g., C₂₃H₂₈N₄O₅S requires m/z 496.17) .
Q. What in vitro assays are recommended to evaluate this compound’s biological activity, particularly for enzyme inhibition or cytotoxicity?
Basic Research Question
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-IX/XII) using stopped-flow CO₂ hydration assays, comparing IC₅₀ values to reference inhibitors like acetazolamide .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?
Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell line selection, incubation times) or structural nuances (e.g., substituent electronic effects). To address this:
- Standardized Protocols : Replicate assays under identical conditions (e.g., 48-hour exposure, 10% FBS).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring enhancing enzyme inhibition) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, Tukey’s test) to identify trends .
Q. What computational strategies predict the binding affinity and selectivity of this compound for biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CA-II). Focus on hydrogen bonding with active-site residues (e.g., Thr199, Gln92) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Models : Corrogate substituent hydrophobicity (logP) with activity data to design optimized derivatives .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethoxybenzoyl moiety in biological activity?
Advanced Research Question
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with nitro or methyl groups) .
- Biological Testing : Compare IC₅₀ values to determine electronic/steric effects. Methoxy groups may enhance membrane permeability via increased lipophilicity (clogP ~2.5) .
- Crystallography : Resolve ligand-protein co-crystals to identify key interactions (e.g., π-stacking with Phe131 in CA-II) .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?
Advanced Research Question
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (peak area reduction <5% over 24 hours) .
- Thermal Analysis : Use DSC/TGA to determine melting points (expected ~150–160°C) and thermal decomposition patterns .
- Plasma Stability : Incubate with human plasma (37°C, 6 hours) and quantify parent compound via LC-MS .
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)16-9-10-17(27-3)18(13-16)28-4/h9-10,13H,5-8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGCCMCUERBFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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